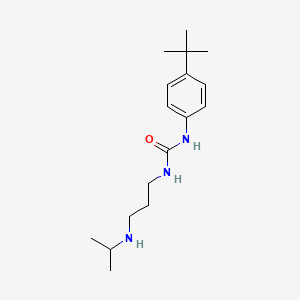
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea
Descripción general
Descripción
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea, otherwise known as TBUP, is a chemical compound that has been studied for its potential applications in scientific research. TBUP is an aromatic amide which is composed of a tert-butyl phenyl group and a 3-(3-isopropylamino)propyl group. The compound has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. TBUP has been found to have a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
The research investigates the complexation of E-4-(2-(4-tert-butylphenyl) ethen-1-yl)benzoate (E-1−) with urea-linked cyclodextrin molecules. It highlights how the structural configurations of these complexes change upon photoisomerization, indicating the potential use of these molecules in molecular devices due to their responsive behavior to light. This could open avenues for applications in nanotechnology and molecular electronics (Lock et al., 2004).
Photodegradation of Diafenthiuron
The study examines the sunlight-induced degradation of diafenthiuron, a compound structurally similar to 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea. It discusses the formation of degradation products and their environmental fate, providing insights into the ecological impact and the chemical behavior of related urea compounds under environmental conditions (Keum et al., 2002).
Novel Urea-Functionalized Silatranes
This research focuses on the synthesis and characterization of urea-functionalized silatranes, showcasing their potential applications in materials science. The unique properties of these compounds, such as their ability to form stable structures and exhibit antimicrobial activity, highlight their utility in a wide range of scientific fields (Singh et al., 2015).
Urea Compounds in Green Chemistry
The paper discusses various methodologies for synthesizing ureas without using hazardous reagents like phosgene. It emphasizes the role of urea compounds in the development of environmentally friendly chemical processes, suggesting their importance in sustainable industrial practices (Bigi et al., 2000).
Complexation-Induced Unfolding of Ureas
This study explores the structural dynamics of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes. The findings reveal the potential of these compounds in the design of self-assembling materials, contributing to advancements in nanotechnology and material science (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-13(2)18-11-6-12-19-16(21)20-15-9-7-14(8-10-15)17(3,4)5/h7-10,13,18H,6,11-12H2,1-5H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJPMWUOIRNKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856599 | |
| Record name | N-(4-tert-Butylphenyl)-N'-{3-[(propan-2-yl)amino]propyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea | |
CAS RN |
1395492-64-4 | |
| Record name | Urea, N-[4-(1,1-dimethylethyl)phenyl]-N′-[3-[(1-methylethyl)amino]propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-tert-Butylphenyl)-N'-{3-[(propan-2-yl)amino]propyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



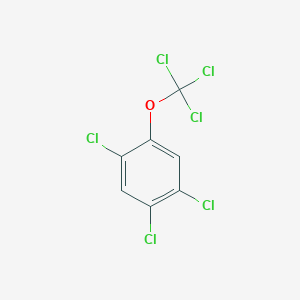
![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)

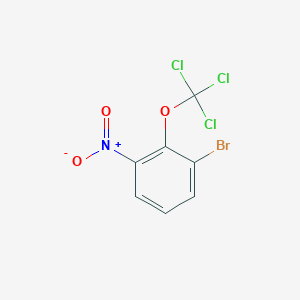
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)

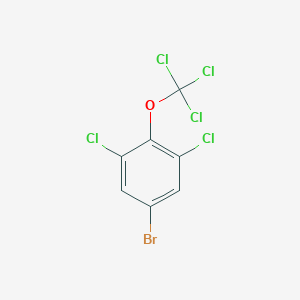
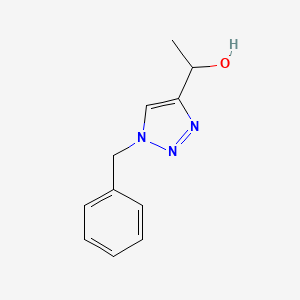


![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)

